molecular formula C16H20Br2N4S2 B14299492 N-(2''-(Dimethylamino)ethyl)-4,6-dithien-2'-ylpyrimidin-2-amine dihydrobromide CAS No. 119184-15-5

N-(2''-(Dimethylamino)ethyl)-4,6-dithien-2'-ylpyrimidin-2-amine dihydrobromide

Cat. No.: B14299492
CAS No.: 119184-15-5
M. Wt: 492.3 g/mol
InChI Key: VNSBETFSXAXSFJ-UHFFFAOYSA-N
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Description

N-(2’‘-(Dimethylamino)ethyl)-4,6-dithien-2’-ylpyrimidin-2-amine dihydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrimidine core substituted with dithienyl groups and a dimethylaminoethyl side chain, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2’‘-(Dimethylamino)ethyl)-4,6-dithien-2’-ylpyrimidin-2-amine dihydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of dithienyl groups and the dimethylaminoethyl side chain. Common reagents used in these reactions include bromine, dimethylamine, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(2’‘-(Dimethylamino)ethyl)-4,6-dithien-2’-ylpyrimidin-2-amine dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride; reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Various nucleophiles can be used, including halides and amines, under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2’‘-(Dimethylamino)ethyl)-4,6-dithien-2’-ylpyrimidin-2-amine dihydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or drug candidate.

    Medicine: Explored for its therapeutic properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of N-(2’‘-(Dimethylamino)ethyl)-4,6-dithien-2’-ylpyrimidin-2-amine dihydrobromide involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The dithienyl groups may contribute to the compound’s electronic properties, making it effective in various biochemical and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Dimethylamino)ethyl)-lauramide: Similar in structure but with different functional groups, leading to distinct properties and applications.

    2-(Dimethylamino)ethyl methacrylate: Shares the dimethylaminoethyl group but differs in its core structure and reactivity.

    2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with a dimethylaminoethyl group, used in different industrial applications.

Uniqueness

N-(2’‘-(Dimethylamino)ethyl)-4,6-dithien-2’-ylpyrimidin-2-amine dihydrobromide stands out due to its unique combination of a pyrimidine core with dithienyl and dimethylaminoethyl groups. This combination imparts distinctive electronic, chemical, and biological properties, making it a valuable compound for diverse research and industrial applications.

Properties

CAS No.

119184-15-5

Molecular Formula

C16H20Br2N4S2

Molecular Weight

492.3 g/mol

IUPAC Name

N',N'-dimethyl-N-(4-thiophen-2-yl-6-thiophen-3-ylpyrimidin-2-yl)ethane-1,2-diamine;dihydrobromide

InChI

InChI=1S/C16H18N4S2.2BrH/c1-20(2)7-6-17-16-18-13(12-5-9-21-11-12)10-14(19-16)15-4-3-8-22-15;;/h3-5,8-11H,6-7H2,1-2H3,(H,17,18,19);2*1H

InChI Key

VNSBETFSXAXSFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NC(=CC(=N1)C2=CC=CS2)C3=CSC=C3.Br.Br

Origin of Product

United States

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